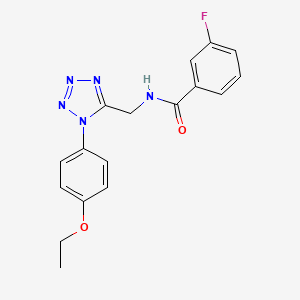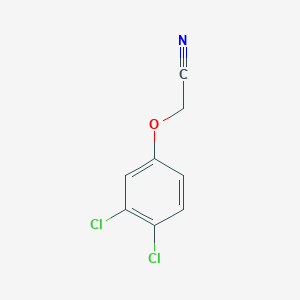
N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a useful research compound. Its molecular formula is C21H20N8O2 and its molecular weight is 416.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activities
A study by Hebishy et al. (2020) describes the synthesis of novel benzamide-based 5-aminopyrazoles, showing significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Evaluation
Bhuiyan et al. (2006) synthesized thienopyrimidine derivatives that exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Antimicrobial and Antioxidant Activity
Flefel et al. (2018) reported on pyridine derivatives subjected to antimicrobial and antioxidant activity evaluation, showing the potential of these compounds in this field (Flefel et al., 2018).
Electrophilic Amination in Amino Acids
Hannachi et al. (2004) developed a method for the efficient electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine, accommodating various functional groups found in side chains of amino acids (Hannachi, Vidal, Mulatier, & Collet, 2004).
Synthesis of Functionalized Compounds
Svete (2005) utilized 3-aminopyridazines and 3-hydrazinopyridazines as building blocks for the preparation of various types of functionalized compounds containing pyridazine rings (Svete, 2005).
Novel Routes to Synthesis
Aziz et al. (2007) described novel routes to synthesize 3-aminopyridazines, pyridazinoquinazolines, and thienopyridazines, highlighting the versatility of these compounds in synthesis (Aziz, Anwar, El-Apasery, & Elnagdi, 2007).
Antimicrobial Activity of Pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines
Deeb et al. (2004) reported on the synthesis and antimicrobial activity of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines, a class of compounds showing promise in antimicrobial applications (Deeb, El-Mariah, & Hosny, 2004).
Pharmacological Evaluations
Fayed et al. (2014) synthesized and evaluated the pharmacological activities of substituted pyrazolopyridazine derivatives, indicating their potential as anti-inflammatory and antimicrobial agents (Fayed et al., 2014).
properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-[2-[(6-pyrazol-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O2/c1-15-3-10-20(28-25-15)31-17-6-4-16(5-7-17)21(30)23-13-12-22-18-8-9-19(27-26-18)29-14-2-11-24-29/h2-11,14H,12-13H2,1H3,(H,22,26)(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJJHCGKKHJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCNC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580577.png)
![1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B2580578.png)






![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2580591.png)
![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2580597.png)
![2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B2580598.png)
